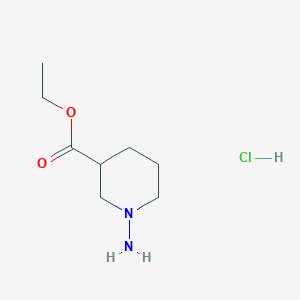

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Descripción general

Descripción

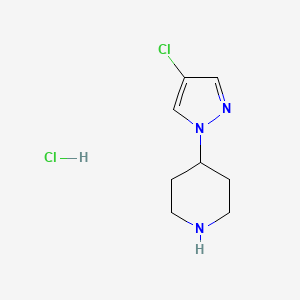

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, commonly known as APCEH, is an important organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a molecular weight of 170.6 g/mol and a melting point of 95-97°C. APCEH is an important intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. In addition, APCEH has been used as a catalyst in the synthesis of various compounds, as well as in the preparation of organic and inorganic compounds.

Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidine derivatives, including “1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine ring was essential for chiral optimization .

Synthesis of GABAA Receptor Agonists

This compound has been used as a reactant for the synthesis of GABAA receptor agonists . GABAA receptors are a type of neurotransmitter receptor known for their fast inhibitory signaling in the brain.

Synthesis of Piperidine Derivatives

It has been used as a starting component for the synthesis of various piperidine derivatives . These derivatives have diverse pharmacological applications, including analgesic, anti-inflammatory, and anti-arrhythmic effects .

Synthesis of Selective TACE Inhibitors

This compound has been used in the synthesis of selective TACE (tumor necrosis factor-alpha converting enzyme) inhibitors . TACE inhibitors have potential applications in the treatment of various inflammatory diseases and cancers .

Synthesis of HDL-Elevating Agents

It has been used in the synthesis of HDL (high-density lipoprotein) elevating agents . These agents can potentially be used to treat cardiovascular diseases by increasing the levels of “good” cholesterol in the body .

Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives

This compound has been used in the synthesis of α-sulfonyl hydroxamic acid derivatives . These derivatives have shown potential as therapeutic agents, with applications ranging from anti-cancer to anti-viral treatments .

Synthesis of Iboga-Alkaloid Family Chemicals

It has been used in the synthesis of chemicals in the Iboga-alkaloid family . These alkaloids have been studied for their potential use in treating addiction .

Peptide Synthesis

This compound has been used in peptide synthesis, forming amide bonds . This is a fundamental process in biochemistry, as peptides are essential components of proteins .

Mecanismo De Acción

Target of Action

The primary target of the compound 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, also known as Ethyl 1-aminopiperidine-3-carboxylate hydrochloride, is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

Ethyl 1-aminopiperidine-3-carboxylate hydrochloride acts as an inhibitor of the GABA uptake system . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The action of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride affects the GABAergic pathway . By inhibiting the reuptake of GABA, it indirectly influences the downstream effects of various biochemical pathways modulated by GABA. This includes pathways involved in anxiety, sleep disorders, and certain types of epilepsy .

Result of Action

The molecular and cellular effects of the action of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride are primarily related to its inhibitory effect on the GABA uptake system . By increasing the availability of GABA in the synaptic cleft, it enhances the inhibitory effect of GABA on neuronal excitability. This can result in a decrease in anxiety and an improvement in sleep disorders .

Propiedades

IUPAC Name |

ethyl 1-aminopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSIDPBVDUHNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)

amine](/img/structure/B1377493.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)